5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline
Description
5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline (CAS: 381216-74-6, molecular formula: C₁₄H₁₁Cl₂N₃O, molecular weight: 308.16) is a benzimidazole derivative characterized by a 5,6-dichloro-substituted benzoimidazole core linked to a 2-methoxyaniline moiety . The methoxy group on the aniline ring contributes to solubility and hydrogen-bonding capacity, distinguishing it from simpler halogenated benzimidazoles.
Properties
IUPAC Name |
5-(5,6-dichloro-1H-benzimidazol-2-yl)-2-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c1-20-13-3-2-7(4-10(13)17)14-18-11-5-8(15)9(16)6-12(11)19-14/h2-6H,17H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNXCVSNZHGSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC(=C(C=C3N2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the dichloro groups: Chlorination of the benzimidazole core can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The dichloro groups can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro and methoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of 5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Reactivity and Bioactivity: The 5,6-dichloro substitution in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., compound 8 in Table 1) . Chlorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets, as seen in antiviral benzimidazoles . The 2-methoxy group on the aniline ring distinguishes the target compound from derivatives like 3b and 5b, which lack this substituent.
Melting Points and Stability: Halogenated derivatives (e.g., 3b, 5b) exhibit higher melting points (>220°C) compared to non-halogenated analogs, suggesting greater crystallinity and thermal stability due to halogen-induced intermolecular forces .
Trifluoromethyl-substituted analogs (e.g., compound from ) may exhibit distinct pharmacokinetic profiles due to the strong electron-withdrawing effects of CF₃ .
Biological Activity
5-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)-2-methoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈Cl₂N₄O. It features a benzimidazole core substituted with both dichloro and methoxy groups, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 232.09 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Density | Not specified |
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives, including this compound. For instance, a study reported that derivatives with similar structures showed IC₅₀ values ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating strong antiproliferative effects . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| This compound | MCF-7 | 3.1 |
| Similar Derivative | HCT 116 | 3.7 |
| Similar Derivative | HEK 293 | 5.3 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that benzimidazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis and Staphylococcus aureus strains .
Table 2: Antimicrobial Activity
| Compound | Microorganism | MIC (µM) |
|---|---|---|
| This compound | E. faecalis | 8 |
| Similar Derivative | S. aureus | 16 |
| Similar Derivative | E. coli | 32 |
Antioxidant Activity
The antioxidant capacity of benzimidazole derivatives has been investigated using various assays. Some derivatives have shown significant antioxidative activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) in vitro . This property may contribute to their overall therapeutic potential by mitigating oxidative stress-related damage in cells.
Case Studies
A comprehensive review highlighted the structure-activity relationship (SAR) of benzimidazole derivatives, emphasizing that modifications at specific positions could enhance biological activities. For instance, the introduction of methoxy groups at the appropriate positions significantly improved both anticancer and antimicrobial activities .
Q & A
Q. Key Factors :
- Temperature control : Elevated temperatures (>100°C) during cyclization improve benzimidazole ring formation but may degrade sensitive methoxy groups .
- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency but require inert atmospheres to prevent oxidation .
- Yield Optimization : Reported yields range from 50–73%, with impurities often arising from incomplete dichloro-substitution or over-nitration .
How can computational methods predict the electronic properties and reactivity of this compound?
Advanced Research Focus
Density functional theory (DFT) and hybrid functionals (e.g., B3LYP) are used to model:
- Electron density distribution : The electron-withdrawing chloro groups stabilize the benzimidazole ring, while the methoxy group donates electrons to the aniline moiety, influencing nucleophilic attack sites .
- Reactivity indices : Fukui functions identify susceptible positions for electrophilic substitution (e.g., C-4 of the benzimidazole) .
- Solvent effects : Polar solvents (e.g., DMF) stabilize charged intermediates in coupling reactions, as shown in solvation free energy calculations .
Validation : Compare computed IR/NMR spectra with experimental data to refine parameters .
What analytical techniques are critical for characterizing and resolving structural ambiguities in this compound?
Q. Basic Research Focus
- FTIR : Confirms NH stretching (3422 cm⁻¹) and C=N/C=C vibrations (1612–1503 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons appear as multiplets (δ 6.84–7.96 ppm), with methoxy groups at δ 3.01 ppm .
- ¹³C NMR : Benzimidazole carbons resonate at 111–155 ppm .
- HRMS : Exact mass (m/z 306.0568 [M+H]⁺) confirms molecular formula .
Q. Advanced Challenges :
- Crystallographic analysis : Single-crystal X-ray diffraction resolves steric effects from dichloro-substituents, revealing dihedral angles (e.g., 15.7° between benzimidazole and aniline planes) .
- Discrepancies : Conflicting NMR signals may arise from tautomerism or solvent-induced shifts, requiring 2D NMR (COSY, HSQC) for resolution .
How do substituent variations (e.g., chloro vs. methyl groups) impact biological activity in related benzimidazole derivatives?
Q. Advanced Research Focus
- Structure–Activity Relationships (SAR) :
- Chloro groups : Enhance binding to hydrophobic enzyme pockets (e.g., VEGFR2) but may increase toxicity .
- Methoxy groups : Improve solubility and metabolic stability compared to unsubstituted anilines .
- Experimental Validation :
What strategies address low yields or side products in the final coupling step of the synthesis?
Q. Advanced Research Focus
- Side Reactions :
- Over-alkylation : Occurs when excess alkylating agents (e.g., EtI) are used; mitigate via stepwise addition .
- Oxidation : Methoxy groups can oxidize to quinones under harsh conditions (e.g., HNO₃/H₂SO₄); use milder nitrating agents .
- Optimization :
- Catalytic systems : Switch from Pd/C to Pd₂(dba)₃ with Xantphos ligand to reduce dehalogenation .
- Temperature gradients : Gradual heating (0°C → reflux) minimizes decomposition .
How can researchers validate the purity of this compound for pharmacological studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
